molecular formula C13H11FO B1279562 1-(Benzyloxy)-3-fluorobenzene CAS No. 72216-35-4

1-(Benzyloxy)-3-fluorobenzene

Cat. No. B1279562
CAS RN: 72216-35-4
M. Wt: 202.22 g/mol
InChI Key: DIQOSFBOCFVINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218431B1

Procedure details

To a slurry of magnesium (9.52 g, 0.39 mol) in THF (25 mL) in a 1 L round bottom flask fitted with a condenser was added the intermediate obtained in Step A (1 g). A vigorous reflux commenced at once. To this refluxing mixture was added a solution of the intermediate from Step A (109 g) at a rate which maintained reflux. After completion of addition the reaction was allowed to proceed until it cooled to 25° C. and was then heated at reflux for 1 h. The reaction was allowed to cool to 25° C. and DMF (48 mL) was then added portionwise. The reaction was allowed to cool to 25° C. and was then filtered through a plug of Celite. The THF was removed under reduced pressure and the residue was dissolved in ethyl acetate (500 mL) and washed sequentially with water (100 mL), 10% HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). The organic layer was dried (Na2SO4) and concentrated under reduced pressure. The resultant residue was purified by flash chromatography (10% ethyl acetate-hexane) to provide 77.3 g of 2-benzyloxy-4-fluorobenzaldehyde. 1H NMR (300 MHz, CDCl3): δ 5.16 (s, 2 H), 6.70-6.76 (m, 2 H), 7.34-7.44 (m, 5 H), 7.87-7.92 (m, 1 H), 10.43 (s, 1 H). FAB-MS: calcd for (C14H11O2F) 230; found 231 (M+1).
Quantity
9.52 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step Two
Name
Quantity
48 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2]([O:9][C:10]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CN([CH:20]=[O:21])C>C1COCC1.C(OC1C=C(F)C=CC=1)C1C=CC=CC=1>[CH2:2]([O:9][C:10]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:11]=1[CH:20]=[O:21])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
9.52 g
Type
reactant
Smiles
[Mg]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
109 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=CC(=C1)F
Step Three
Name
Quantity
48 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)OC1=CC=CC(=C1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A vigorous reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
After completion of addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
FILTRATION
Type
FILTRATION
Details
was then filtered through a plug of Celite
CUSTOM
Type
CUSTOM
Details
The THF was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (500 mL)
WASH
Type
WASH
Details
washed sequentially with water (100 mL), 10% HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by flash chromatography (10% ethyl acetate-hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 77.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.